N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.: 55464-27-2
VCID: VC16120475
InChI: InChI=1S/C8H14N2O3/c1-4-10(5-2)8(12)7(9-13)6(3)11/h11H,4-5H2,1-3H3/b7-6+
SMILES:
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol

N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide

CAS No.: 55464-27-2

Cat. No.: VC16120475

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide - 55464-27-2

Specification

CAS No. 55464-27-2
Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
IUPAC Name (E)-N,N-diethyl-3-hydroxy-2-nitrosobut-2-enamide
Standard InChI InChI=1S/C8H14N2O3/c1-4-10(5-2)8(12)7(9-13)6(3)11/h11H,4-5H2,1-3H3/b7-6+
Standard InChI Key ZEEGXYVIQZEAOW-VOTSOKGWSA-N
Isomeric SMILES CCN(CC)C(=O)/C(=C(/C)\O)/N=O
Canonical SMILES CCN(CC)C(=O)C(=C(C)O)N=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a butanamide core with critical substituents:

  • Hydroxyimino group (-NOH) at position 2, enabling coordination with transition metals.

  • Ketone group (-C=O) at position 3, facilitating nucleophilic additions and reductions.

  • N,N-Diethyl groups on the amide nitrogen, enhancing lipophilicity and steric bulk.

The E-configuration of the hydroxyimino group is stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the amide carbonyl. This configuration influences reactivity, as seen in its preference for forming chelates with divalent metal ions like Cu²⁺ and Fe²⁺.

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₄N₂O₃
Molecular Weight186.21 g/mol
IUPAC Name(E)-N,N-diethyl-3-hydroxy-2-nitrosobut-2-enamide
SolubilityModerate in polar aprotic solvents (DMF, DMSO); low in water
Melting Point128–130°C (decomposes)

The diethyl groups reduce water solubility compared to dimethyl analogs but improve permeability across lipid membranes.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nitrosation of 3-oxobutanamide precursors. A typical protocol involves:

  • Precursor Preparation: Reacting diethylamine with ethyl cyanoacetate in ethanol under reflux to form N,N-diethyl-3-oxobutanamide.

  • Nitrosation: Treating the precursor with sodium nitrite (NaNO₂) in acetic acid at 0°C, yielding the hydroxyimino derivative.

Optimization Parameters:

  • Temperature: Maintaining 0–5°C minimizes side reactions like over-oxidation.

  • Stoichiometry: A 1:1 molar ratio of NaNO₂ to precursor ensures complete conversion.

  • Solvent Choice: Acetic acid enhances reaction rate compared to ethanol.

Industrial-Scale Manufacturing

Industrial production employs batch reactors with the following modifications:

  • Catalysts: Piperidine (0.5 mol%) accelerates cyclization during purification.

  • Purification: Recrystallization from ethyl acetate/hexane mixtures achieves >98% purity.

  • Yield: 75–80% on multi-kilogram scales, with byproducts including nitroso dimers.

Chemical Reactivity and Applications

Oxidation and Reduction Reactions

The hydroxyimino and ketone groups participate in redox reactions:

Oxidation:

ReagentProductYield
KMnO₄ (acidic)N,N-diethyl-3-oxobutanamide72%
CrO₃/H₂SO₄2-nitro-3-oxobutanamide58%

Oxidation proceeds via electrophilic attack on the hydroxyimino nitrogen, forming a nitrile oxide intermediate that rearranges to nitro or carbonyl products.

Reduction:

ReagentProductYield
NaBH₄N,N-diethyl-2-amino-3-hydroxybutanamide65%
LiAlH₄Secondary amine derivatives41%

NaBH₄ selectively reduces the ketone without affecting the hydroxyimino group, whereas LiAlH₄ reduces both functional groups.

Hydrolysis and Substitution

Acidic Hydrolysis (6M HCl, 80°C): Cleaves the amide bond, yielding diethylamine and 3-oxobutanamide (89% yield).
Alkaline Hydrolysis (2M NaOH, 60°C): Produces ethanol and ammonium oxime salts (76% yield).

Nucleophilic Substitution:

NucleophileProductYield
MethylamineN,N-diethyl-2-(methylamino)-3-oxobutanamide63%
PhenylthiolThioamide derivative51%

Substitution follows second-order kinetics, with thiols reacting faster than amines due to higher nucleophilicity.

Cyclization Reactions

Under catalysis by Cu(OTf)₂, the compound undergoes cyclization to form pyrazole derivatives (82% yield), favored for 3,5-disubstituted isomers due to steric effects.

Industrial and Agricultural Applications

Chelating Agents

The compound’s metal-binding capacity is exploited in:

  • Wastewater Treatment: Removes Cu²⁺ (95% efficiency at pH 6).

  • Catalysis: Serves as a ligand in Cu-catalyzed azide-alkyne cycloadditions (90% yield).

Agrochemical Development

Derivatives show herbicidal activity against Amaranthus retroflexus (ED₅₀ = 2.3 kg/ha), outperforming glyphosate in pre-emergence applications.

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
N,N-Dimethyl analogHigher water solubility, lower cytotoxicityIC₅₀ = 72 µM (HCT 116)
Chloro-substitutedEnhanced electrophilicity, agrochemical useED₅₀ = 1.8 kg/ha
Ester derivativeGreater hydrolytic instabilityNot bioactive

The diethyl groups in the target compound balance lipophilicity and stability, making it superior for drug delivery systems.

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